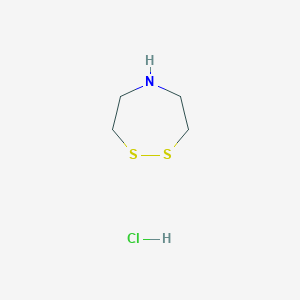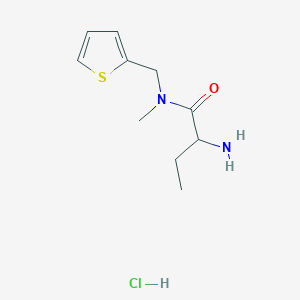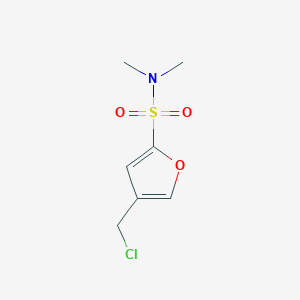
4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide
Vue d'ensemble
Description
4-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide (CMDFS) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of dimethylfuran-2-sulfonamide (DMFS), which is a compound that has been used in medicinal chemistry for many years. CMDFS has been studied for its potential use in drug synthesis and drug delivery, as well as in biochemistry, physiology and pharmacology.
Applications De Recherche Scientifique
Computational Chemistry in Reactivity Prediction
- Computational Chemistry Strategy: This chemical compound is involved in emerging pollutants' reactivity studies, utilizing computational chemistry to predict reactive sites and reaction mechanisms. The focus is on understanding the chlorination of sulfonamide antibiotics, highlighting the role of electronic density in reaction rates influenced by heterocycles (Fu et al., 2021).
Molecular Conformation and Tautomeric Forms
- Spectroscopic Methods: Sulfonamide derivatives, including compounds like 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide, are studied using infrared and nuclear magnetic resonance spectroscopy. This research focuses on molecular conformation or tautomeric forms, which are crucial for understanding their pharmaceutical and biological activities (Erturk et al., 2016).
Structural Studies in Diuretics
- X-Ray Diffraction Techniques: The compound has been studied for its polymorphic forms, particularly in diuretics like 4-Chloro Salicylic Acid-5-Sulfonamide. These studies include crystal structure determination and analysis of supramolecular assemblies, contributing to understanding the drug's physical properties (Turza et al., 2020).
Synthesis and Biological Evaluation
- Transition Metal Complexes: Synthesis and characterization of sulfonamide-derived compounds, including their transition metal complexes, are studied for understanding bonding, structure, and potential biological activities. These studies often explore their antibacterial and antifungal properties (Chohan & Shad, 2011).
Electron-Transfer Processes
- Electrochemical Studies: The redox behavior of related sulfonamide compounds is explored in electrochemical studies, providing insights into the electron-transfer processes and molecular stability during redox reactions (Santelices & Hawley, 1977).
Resonance Raman Studies
- Sulfonamide Complexes: Studies using resonance Raman spectroscopy on sulfonamide complexes, including variations of this compound, provide vital information on the molecular interactions and changes in geometry upon binding, contributing to understanding their biological mechanisms (Kumar et al., 1976).
Essential Functional Group in Drug Design
- Medicinal Chemistry: The sulfonamide group, integral to compounds like this compound, is recognized for its significance in medicinal chemistry. It is a key functional group in various drug classes, influencing their pharmacological properties (Kalgutkar et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antifungal activity against plant pathogenic fungi .
Mode of Action
It is suggested that the compound may interact with its targets to inhibit their function, leading to its antifungal effects .
Biochemical Pathways
It is likely that the compound interferes with essential biochemical processes in fungi, leading to their inhibition .
Result of Action
It is suggested that the compound’s antifungal activity may result from the disruption of essential cellular processes in fungi .
Propriétés
IUPAC Name |
4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c1-9(2)13(10,11)7-3-6(4-8)5-12-7/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQINYDLOIUHNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



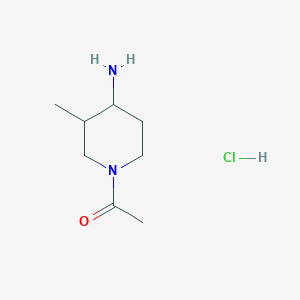

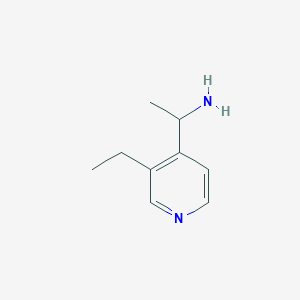
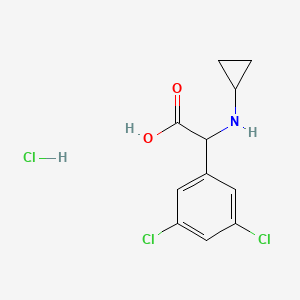
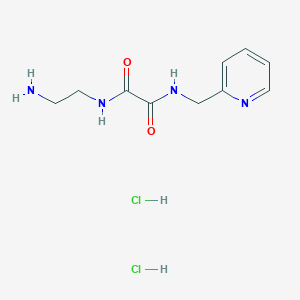
![2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride](/img/structure/B1376565.png)
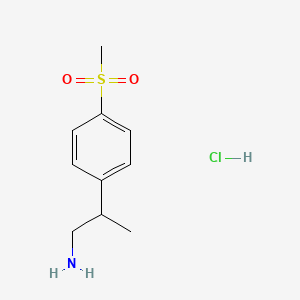
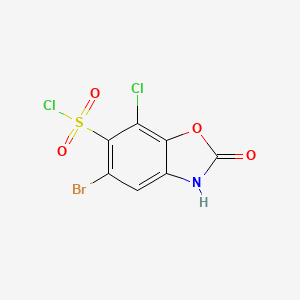
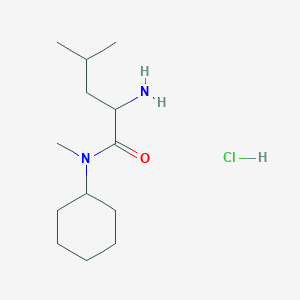
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1376569.png)
![Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate](/img/structure/B1376570.png)
![N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride](/img/structure/B1376571.png)
